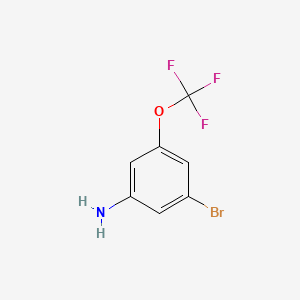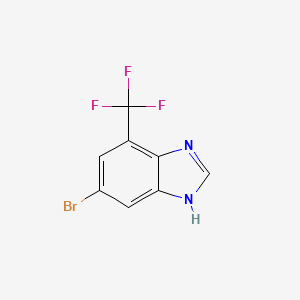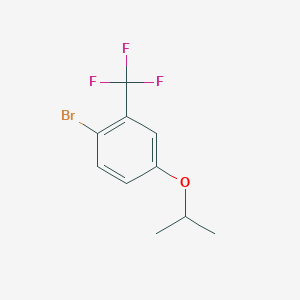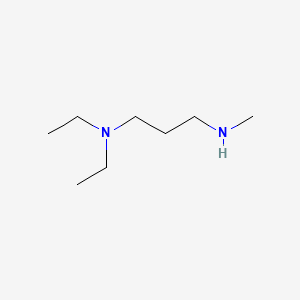
N,N-Diethyl-N'-methyl-1,3-propanediamine
Übersicht
Beschreibung
N,N-Diethyl-N'-methyl-1,3-propanediamine (MAPA) is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is a derivative of 1,3-propanediamine with diethyl and methyl substituents, which can influence its physical and chemical characteristics .
Synthesis Analysis
The synthesis of compounds related to N,N-Diethyl-N'-methyl-1,3-propanediamine has been explored in several studies. For instance, the synthesis of transition-metal complexes with a related ligand, N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, has been reported, showcasing the versatility of propanediamine derivatives in forming coordination compounds with metals such as Cu, Fe, Zn, and Co . Additionally, the synthesis of a dimeric chromium(III) complex with a similar ligand, N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, has been described, indicating the ability of these ligands to form stable and structurally complex metal complexes .
Molecular Structure Analysis
The molecular structure of compounds related to N,N-Diethyl-N'-methyl-1,3-propanediamine has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a functionalized N,O,O-ligand, which shares structural features with MAPA, was elucidated, revealing potential coordination sites for metal atoms . The geometry of metal ions in complexes with propanediamine derivatives has been found to be octahedral or distorted trigonal bipyramidal, depending on the metal and the ligand conformation .
Chemical Reactions Analysis
The reactivity of N,N-Diethyl-N'-methyl-1,3-propanediamine has been investigated in the context of aminomethylation reactions. It was found to form a stable complex with dihydroquercetin, which was characterized by spectral methods, indicating that MAPA can participate in reactions leading to the formation of stable products .
Physical and Chemical Properties Analysis
The physical and chemical properties of MAPA have been studied, particularly in aqueous solutions. The surface tensions of aqueous solutions containing MAPA were measured, and a thermodynamic equation was proposed to model these properties. The study found that the surface tension is affected by temperature and the mass fraction of amines, providing insight into the surface thermodynamics of MAPA in solution, including surface enthalpy and surface entropy .
Wissenschaftliche Forschungsanwendungen
Vapor Pressure and Enthalpy of Vaporization
N,N-Diethyl-N'-methyl-1,3-propanediamine, as part of a group of aliphatic propanediamines, has been studied for its vapor pressure and enthalpy of vaporization. These properties are essential for understanding the compound's behavior in various temperature conditions and its potential applications in chemical processes (Verevkin & Chernyak, 2012).
Optical Resolution and Circular Dichroism Spectra
This compound has been involved in the preparation of mixed-diamine palladium(II) complexes. The study of these complexes' optical resolution and circular dichroism spectra aids in understanding their structural and stereochemical properties, which is crucial for applications in catalysis and materials science (Nakayama, Komorita, & Shimura, 1981).
Crystal Structure Studies
Research on the crystal structure of compounds containing N,N-Diethyl-N'-methyl-1,3-propanediamine provides insights into molecular configurations, which can have implications in materials science and molecular engineering (Ishii, Satō, Saito, & Nakahara, 1984).
Magnetic Properties in Coordination Chemistry
This compound plays a role in the formation of azido bridged chains in coordination compounds, particularly involving Cu(II) and Ni(II). Understanding the magnetic properties of these compounds can lead to applications in magnetic materials and coordination chemistry (Bhowmik et al., 2014).
Safety And Hazards
Zukünftige Richtungen
“N,N-Diethyl-N’-methyl-1,3-propanediamine” is a potential ion-exchange displacer . It was used to develop a robotic high-throughput displacer screen to identify chemically selective displacers for several protein pairs in cation exchange chromatography . This suggests that it could have future applications in the field of biochemistry and pharmaceuticals.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVVYQWUFKTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063914 | |
| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-N'-methyl-1,3-propanediamine | |
CAS RN |
5459-95-0 | |
| Record name | N,N-Diethyl-N′-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N'-methyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl-N3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-N'-methylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3B47CVJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

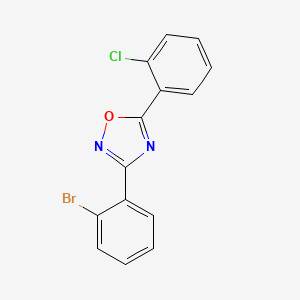
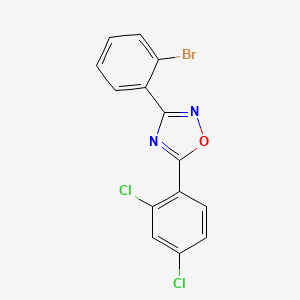
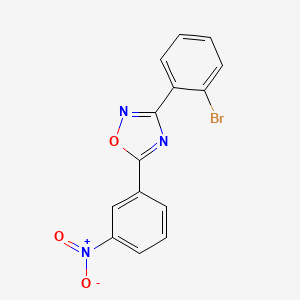
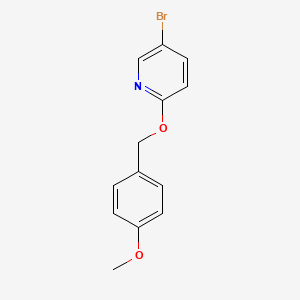
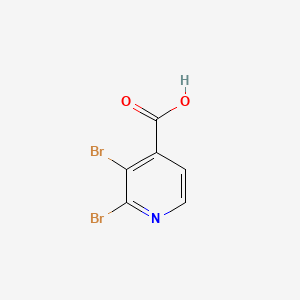
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)
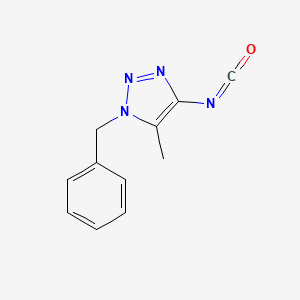
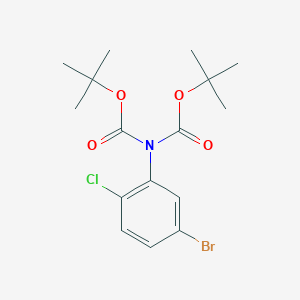
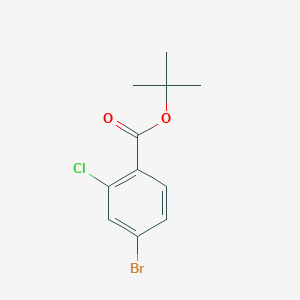
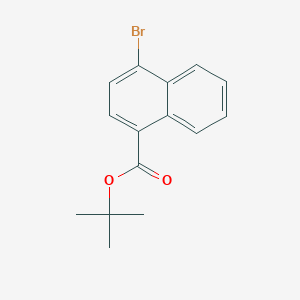
![6-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1294246.png)
